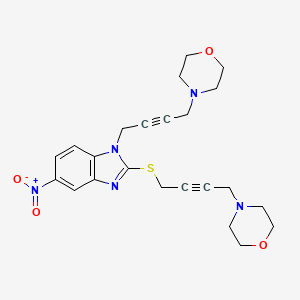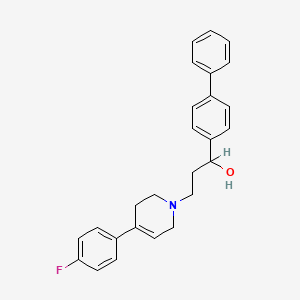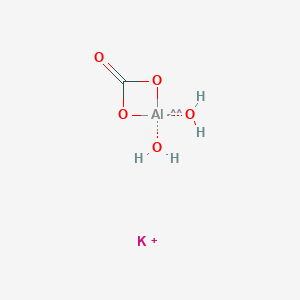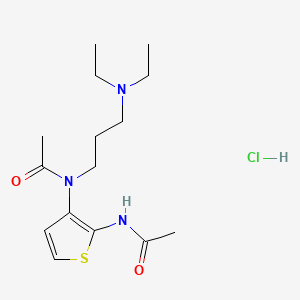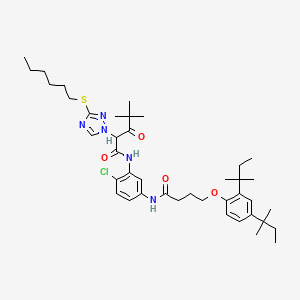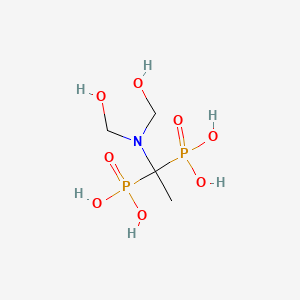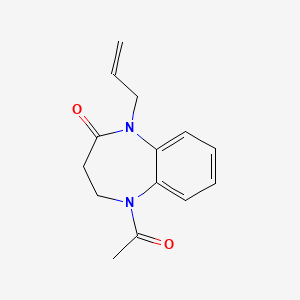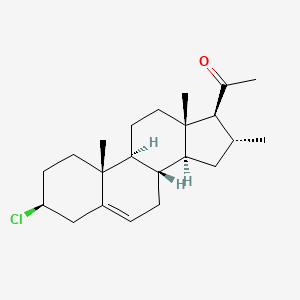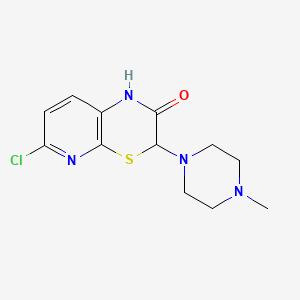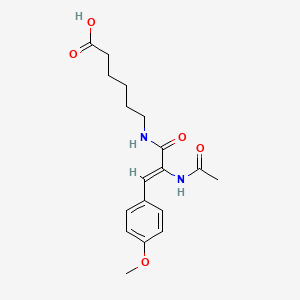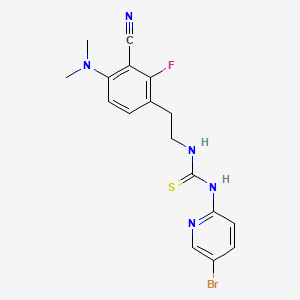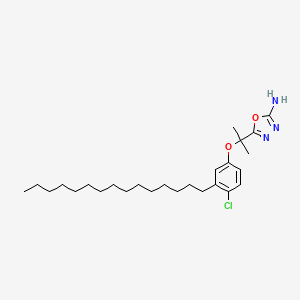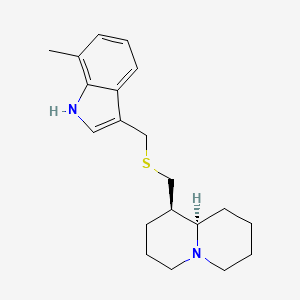
Einecs 303-162-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 303-162-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Vorbereitungsmethoden
Synthetic Routes: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts.
Reaction Conditions: These reactions typically require controlled temperatures, pressures, and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production: In an industrial setting, the production of Einecs 303-162-3 would involve large-scale reactors, continuous monitoring, and quality control measures to maintain consistency and safety
Analyse Chemischer Reaktionen
Einecs 303-162-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other functional groups, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions: The reactions typically require specific solvents, temperatures, and catalysts to proceed efficiently.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used, leading to various derivatives and functionalized compounds
Wissenschaftliche Forschungsanwendungen
Einecs 303-162-3 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis, helping in the development of new compounds and materials.
Biology: The compound may be used in biochemical assays and studies to understand its interactions with biological molecules.
Medicine: Research into its potential therapeutic effects and mechanisms of action can lead to the development of new drugs or treatments.
Industry: This compound is utilized in various industrial processes, including the manufacture of specialty chemicals, polymers, and other materials
Wirkmechanismus
The mechanism of action of Einecs 303-162-3 involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism can reveal insights into its potential therapeutic applications and safety profile .
Vergleich Mit ähnlichen Verbindungen
Einecs 303-162-3 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups may include those listed in the EINECS inventory with comparable chemical properties.
Uniqueness: The specific reactivity, stability, and applications of this compound make it distinct from other compounds. .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can help in harnessing its full potential for innovative applications.
Eigenschaften
CAS-Nummer |
94158-88-0 |
|---|---|
Molekularformel |
C29H19K2N3Na2O17S5 |
Molekulargewicht |
966.0 g/mol |
IUPAC-Name |
dipotassium;disodium;4-benzamido-5-hydroxy-6-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-1,7-disulfonate |
InChI |
InChI=1S/C29H23N3O17S5.2K.2Na/c33-27-25-20(23(51(37,38)39)11-10-21(25)30-29(34)16-4-2-1-3-5-16)15-24(52(40,41)42)26(27)32-31-22-9-6-17-14-18(7-8-19(17)28(22)53(43,44)45)50(35,36)13-12-49-54(46,47)48;;;;/h1-11,14-15,33H,12-13H2,(H,30,34)(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
ITEMHRZVPJZFOZ-UHFFFAOYSA-J |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C5=C(C=C4)C=C(C=C5)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


